molecular formula C19H23N3O2 B5659335 4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5659335
M. Wt: 325.4 g/mol
InChI Key: ICOBEPUTAHCQIN-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide is a compound belonging to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a benzyl group and a methoxyphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired compound.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of automated solid-phase synthesis and photocatalytic synthesis are also common in industrial settings to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of benign prostatic hyperplasia (BPH).

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide involves the induction of apoptosis in target cells. This compound has been shown to downregulate the Bmi-1 protein, leading to cell death. The action is independent of α1-adrenoceptor blocking, indicating a multi-target mechanism . RNA-Seq analysis has identified several anti-apoptotic genes involved in this process, including Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1 .

Comparison with Similar Compounds

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its ability to induce apoptosis independently of α1-adrenoceptor blocking, making it a promising candidate for multi-target therapeutic applications .

Properties

IUPAC Name

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)20-19(23)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOBEPUTAHCQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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